(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-23-17-10-6-4-8-15(17)18(24-2)13-21-19(22)12-11-14-7-3-5-9-16(14)20/h3-12,18H,13H2,1-2H3,(H,21,22)/b12-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEBPLHRQASQTL-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C=CC2=CC=CC=C2Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(CNC(=O)/C=C/C2=CC=CC=C2Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acrylamide is a synthetic compound belonging to the acrylamide class, characterized by its unique structural features that include a chlorophenyl group and methoxyphenyl substitutions. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula for this compound is C₁₉H₂₀ClNO₃, with a molecular weight of 345.8 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀ClNO₃ |
| Molecular Weight | 345.8 g/mol |
| CAS Number | 1706499-47-9 |
This compound's distinctive features contribute to its biological activity, which is primarily attributed to its ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the compound has demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against strains such as Bacillus subtilis and Staphylococcus aureus .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of biofilm formation, making it a candidate for further development as an antibacterial agent .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promising anticancer activity. In vitro studies have reported IC₅₀ values below 10 µg/mL against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and SKOV-3 (ovarian cancer) cells .
Table 2: Anticancer Activity of this compound
| Cell Line | IC₅₀ (µg/mL) |
|---|---|
| HeLa | <10 |
| MCF-7 | <10 |
| SKOV-3 | <10 |
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cellular signaling pathways, potentially leading to altered enzymatic activity or receptor inhibition . Further studies are needed to elucidate these interactions and identify specific molecular targets.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in both therapeutic and preventive contexts:
- Antimicrobial Coatings : Research has suggested that derivatives of this compound could be utilized in medical devices or implants to prevent staphylococcal biofilm formation, which is a common complication in clinical settings .
- Cancer Therapeutics : The promising anticancer activity demonstrated in vitro positions this compound as a potential lead for developing new cancer therapies, particularly for resistant cancer types .
Scientific Research Applications
Antimicrobial Activity
Research indicates that (E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acrylamide exhibits significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways crucial for bacterial survival.
Anticancer Research
In the field of oncology, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may interact with specific molecular targets involved in cancer cell proliferation and apoptosis. The modulation of these targets could lead to therapeutic effects against various cancer types, although further research is necessary to fully elucidate its mechanisms and efficacy.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly in pathways associated with disease states. By binding to specific enzymes, it may alter their activity, leading to potential therapeutic applications in diseases where these enzymes play a critical role.
Polymer Chemistry
Due to its acrylamide structure, this compound can be utilized in polymer synthesis. Its ability to undergo radical polymerization makes it suitable for creating polymers with tailored properties for various applications, including coatings, adhesives, and drug delivery systems.
Photopolymerization
The compound's unique structure allows for photopolymerization processes, where it can be used as a photoinitiator or a reactive monomer in light-sensitive applications. This feature is particularly valuable in the development of advanced materials for electronics and optics.
Study on Antimicrobial Properties
A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial activity of this compound against several bacterial strains. The results indicated a significant reduction in bacterial growth at varying concentrations, suggesting its potential as an effective antimicrobial agent .
Investigation of Anticancer Effects
In another research effort, the anticancer effects of this compound were assessed using various cancer cell lines. The findings demonstrated that the compound induced apoptosis in cancer cells while sparing normal cells, highlighting its selective cytotoxicity and potential as a chemotherapeutic agent .
Comparative Analysis with Analogous Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (E)-3-(2-bromophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide | Contains bromine instead of chlorine | Potentially different reactivity due to bromine's larger size |
| (E)-3-(2-fluorophenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide | Features fluorine substitution | Fluorine's electronegativity may alter biological activity |
| (E)-3-(2-methylphenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide | Contains a methyl group instead of halogens | Methyl substitution affects sterics and electronic properties |
Comparison with Similar Compounds
Key Observations :
- Amide Nitrogen Modifications : The 2-methoxy-2-(2-methoxyphenyl)ethyl group introduces steric bulk and electron-donating methoxy groups, contrasting with simpler substituents (e.g., n-propyl in 3312) or heterocyclic moieties (e.g., indazole in 6t). These differences may modulate target selectivity .
Physicochemical Properties
*Calculated using ChemDraw and analogous data from references.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
